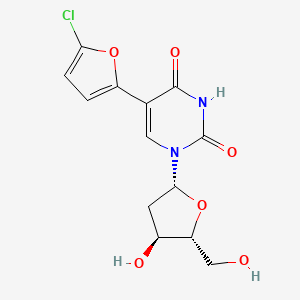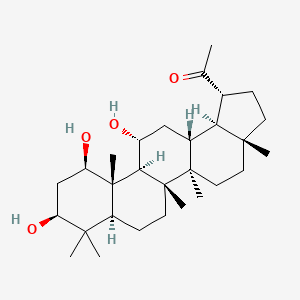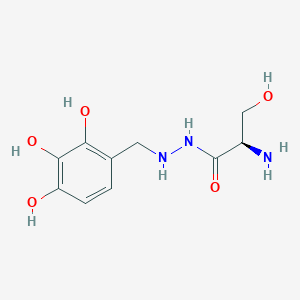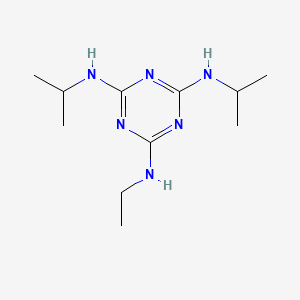
(S)-1-(N2-(1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline disulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(N2-(1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline disulphate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carboxy-phenylpropyl group attached to an L-lysyl and L-proline backbone, forming a disulphate salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(N2-(1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline disulphate typically involves multiple steps:
Formation of the Carboxy-phenylpropyl Group: This step involves the reaction of phenylpropionic acid with a suitable reagent to introduce the carboxyl group.
Attachment to L-lysyl: The carboxy-phenylpropyl group is then coupled with L-lysine using peptide coupling reagents such as carbodiimides.
Formation of L-proline Derivative: L-proline is modified to introduce the necessary functional groups for coupling.
Final Coupling and Disulphate Formation: The modified L-proline is coupled with the L-lysyl derivative, and the resulting compound is treated with sulfuric acid to form the disulphate salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to streamline the process.
化学反応の分析
Types of Reactions
(S)-1-(N2-(1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline disulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
(S)-1-(N2-(1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline disulphate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-1-(N2-(1-Carboxy-3-phenylpropyl)-L-lysyl)-L-proline disulphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in biochemical pathways.
類似化合物との比較
Similar Compounds
(S)-2-Indolinecarboxylic Acid: An intermediate for ACE inhibitors, produced by combining biocatalysis and homogeneous catalysis.
(S)-ortho-chlorophenylalanine: Formed via Perkin condensation and used in the synthesis of various pharmaceuticals.
特性
CAS番号 |
82009-35-6 |
|---|---|
分子式 |
C21H35N3O13S2 |
分子量 |
601.6 g/mol |
IUPAC名 |
(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid;sulfuric acid |
InChI |
InChI=1S/C21H31N3O5.2H2O4S/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;2*1-5(2,3)4/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);2*(H2,1,2,3,4)/t16-,17-,18-;;/m0../s1 |
InChIキー |
RBELRHANIDWKTK-ZUIPZQNBSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
関連するCAS |
83915-83-7 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















